molecular formula C6H11NOS B061387 Tetrahydro-2h-thiopyran-4-carboxamide CAS No. 167011-48-5

Tetrahydro-2h-thiopyran-4-carboxamide

Cat. No.: B061387
CAS No.: 167011-48-5
M. Wt: 145.23 g/mol
InChI Key: NFZLPULKDNRALQ-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carboxamide is a sulfur-containing heterocyclic compound developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) as a non-nucleotide antiviral agent targeting α-herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and varicella-zoster virus (VZV) . Its most potent analog (compound 39) exhibits exceptional activity, with EC50 values of 0.006 μM (HSV-1) and 0.033 μM (VZV), surpassing the potency of traditional nucleoside analogs like acyclovir (ACV) . The compound’s mechanism involves direct inhibition of viral replication without relying on viral thymidine kinase activation, reducing host DNA polymerase interference and mutagenicity risks .

Properties

CAS No.

167011-48-5

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

thiane-4-carboxamide

InChI

InChI=1S/C6H11NOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)

InChI Key

NFZLPULKDNRALQ-UHFFFAOYSA-N

SMILES

C1CSCCC1C(=O)N

Canonical SMILES

C1CSCCC1C(=O)N

Synonyms

2H-Thiopyran-4-carboxamide,tetrahydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Antiviral Activity Comparison

Compound Target Virus EC50 (μM) Mechanism Reference
This compound HSV-1 0.006 Direct replication inhibition
VZV 0.033
Acyclovir (ACV) HSV-1 0.1–0.2 Nucleoside analog
Helicase-primase inhibitor HSV-1, CMV Not disclosed Helicase-primase inhibition

Table 2: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Functional Groups
This compound C6H11NOS 145.22 Not reported –CONH2, thiopyran
Tetrahydropyran-4-carboxylic acid C6H10O3 130.14 88–95 –COOH, tetrahydropyran
Tetrahydrofuran-3-carboxylic acid C5H8O3 116.12 Not reported –COOH, tetrahydrofuran

Preparation Methods

Oxidation of Methyl Tetrahydrothiopyran-4-carboxylate

The synthesis begins with methyl tetrahydrothiopyran-4-carboxylate, which is oxidized to its 1,1-dioxide derivative using 3-chlorobenzoperoxoic acid (mCPBA) in dichloromethane at 0°C, followed by gradual warming to room temperature. This step achieves a 92% yield, producing a stable sulfone intermediate that facilitates subsequent hydrolysis.

Reaction Conditions :

  • Oxidizing Agent : 3-Chlorobenzoperoxoic acid (2.25 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature

  • Yield : 92%

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide under basic conditions (e.g., NaOH or LiOH). Industrial-scale protocols report >98% purity for the carboxylic acid, which is commercially available (CAS 64096-87-3).

Amidation via Activated Intermediates

The carboxylic acid is converted to the carboxamide through activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide:

RCOOHSOCl2RCOClNH4OHRCONH2\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{NH}4\text{OH}} \text{RCONH}_2

Key Considerations :

  • Activation Time : 2–4 hours under reflux

  • Ammonia Source : Aqueous NH₃ or gaseous NH₃ in THF

  • Typical Yield : 75–85% (estimated from analogous reactions).

Direct Amidation Using Coupling Agents

Carbodiimide-Mediated Coupling

Tetrahydro-2H-thiopyran-4-carboxylic acid is directly coupled with ammonia using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

Optimized Protocol :

  • Coupling Agents : EDCI (1.2 equiv), HOBt (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Temperature : 60°C, 3 hours

  • Yield : 68–72%

Industrial-Scale Adaptations

Large-scale production replaces EDCI/HOBt with cheaper alternatives like propylphosphonic anhydride (T3P®), achieving comparable yields (70–75%) while reducing costs.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR offers a convergent route by combining tetrahydro-2H-thiopyran-4-carboxylic acid, an amine (e.g., ammonia), an aldehyde (e.g., formaldehyde), and an isocyanide in a one-pot reaction.

Gram-Scale Synthesis :

  • Solvent : Trifluoroethanol (TFE)

  • Temperature : 50°C, 12 hours

  • Yield : 63% (3.8 g scale)

Advantages :

  • Avoids intermediate isolation.

  • Compatible with diverse isocyanides for derivative synthesis.

Comparative Analysis of Methods

Method Key Reagents Yield Scalability Cost Efficiency
Oxidation-AmidationmCPBA, SOCl₂, NH₃75–85%HighModerate
EDCI/HOBt CouplingEDCI, HOBt, TEA68–72%ModerateLow
Ugi-4CRTFE, Formaldehyde, Isocyanide63%HighHigh

Critical Observations :

  • The oxidation-amidation sequence is preferred for high-purity batches but requires hazardous reagents (SOCl₂).

  • Ugi-4CR excels in derivatization potential, enabling rapid library synthesis for drug discovery.

Mechanistic Insights and Side Reactions

Oxidation Side Products

Over-oxidation of the thiopyran ring can occur with excess mCPBA, leading to sulfonic acid byproducts. Stoichiometric control (1.0–1.2 equiv mCPBA) mitigates this.

Racemization in Amidation

The tetrahydrothiopyran ring’s stereochemical integrity is preserved during amidation when using mild conditions (e.g., T3P® at 0°C).

Industrial and Environmental Considerations

Solvent Recycling

Dichloromethane from oxidation steps is recovered via distillation (90% efficiency), aligning with green chemistry principles.

Waste Stream Management

Carbodiimide-mediated methods generate urea derivatives, necessitating neutralization with citric acid before disposal.

Emerging Methodologies

Enzymatic Amidation

Pilot studies using lipase B from Candida antarctica show promise for solvent-free amidation, though yields remain suboptimal (45–50%).

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for Ugi-4CR from 12 hours to 30 minutes, enhancing throughput .

Q & A

Q. What are the optimal synthetic routes for Tetrahydro-2H-thiopyran-4-carboxamide?

The synthesis typically involves cyclization of thiopyran precursors or functionalization of tetrahydrothiopyran intermediates. A common approach uses thiopyran-4-one as a starting material, followed by oxidation and amidation. Key reagents include:

  • Reduction : Sodium borohydride (NaBH₄) in ethanol for ketone-to-alcohol conversion.
  • Amidation : Carbodiimide coupling agents (e.g., EDC/HOBt) with ammonia or amines .
    Yields vary (50–75%) depending on solvent purity and reaction time.

Q. What spectroscopic methods confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Characteristic peaks include δ 3.2–3.8 ppm (thiopyran ring protons) and δ 170–175 ppm (carboxamide carbonyl carbon) in DMSO-d₆ .
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 160.2 (calculated for C₆H₁₀NOS) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with diatomaceous earth; decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can sulfur substitution in the thiopyran ring influence reactivity compared to oxygen analogues?

Sulfur’s larger atomic radius and lower electronegativity increase ring flexibility and nucleophilicity. For example:

  • Oxidation Stability : Thiopyran derivatives are more resistant to ring-opening oxidation than tetrahydropyran analogues.
  • Catalytic Interactions : Sulfur enhances metal coordination in transition-metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) .

Q. How can researchers resolve contradictions in reported reaction yields?

Contradictions often arise from:

  • Solvent Purity : Trace water in THF reduces NaBH₄ efficacy.
  • Catalyst Batch : Variability in Pd(PPh₃)₄ activity impacts Suzuki coupling efficiency.
    Mitigation : Standardize solvent drying (molecular sieves) and validate catalyst activity via control reactions .

Q. What strategies optimize regioselectivity in N-functionalization of the carboxamide group?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amide during alkylation.
  • Microwave-Assisted Synthesis : Enhances reaction speed and selectivity (e.g., 80% yield at 120°C for 30 minutes vs. 60% yield under conventional heating) .

Q. How does steric hindrance affect biological activity in derivatives?

  • Substituent Position : Methyl groups at C3 reduce enzyme-binding affinity (e.g., IC₅₀ increases from 10 nM to 500 nM in kinase assays).
  • Bulkier Groups : tert-Butyl substituents at C4 improve metabolic stability but decrease solubility .

Q. What analytical techniques troubleshoot impurities in final products?

  • HPLC-MS : Identifies byproducts (e.g., hydrolyzed carboxylic acid derivatives) using a C18 column and 0.1% TFA/ACN gradient.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Methodological Recommendations

  • Scale-Up Challenges : Pilot reactions >5 g often require column chromatography for purification due to dimerization side reactions .
  • Stability Studies : Store the compound under argon at –20°C to prevent oxidation; monitor degradation via TLC (Rf = 0.4 in EtOAc/hexane 1:1) .

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